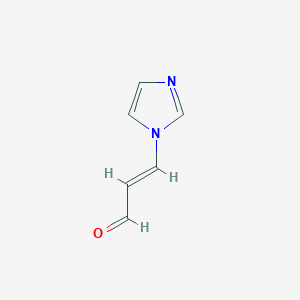
3-(1H-Imidazol-1-yl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Imidazol-1-yl)acrylaldehyde is a chemical compound that features an imidazole ring attached to an acrylaldehyde moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-1-yl)acrylaldehyde typically involves the reaction of imidazole with an appropriate aldehyde precursor. One common method is the Michael addition of imidazole to an α,β-unsaturated aldehyde under basic conditions. This reaction can be facilitated by using a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1H-Imidazol-1-yl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: 3-(1H-Imidazol-1-yl)acrylic acid.
Reduction: 3-(1H-Imidazol-1-yl)propan-1-ol.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
3-(1H-Imidazol-1-yl)acrylaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1H-Imidazol-1-yl)acrylaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, the imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Comparaison Avec Des Composés Similaires
- 3-(1H-Imidazol-1-yl)propan-1-one
- 3-(1H-Imidazol-1-yl)propan-1-ol
- 1-(3-Aminopropyl)imidazole
Comparison: 3-(1H-Imidazol-1-yl)acrylaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups. For example, 3-(1H-Imidazol-1-yl)propan-1-one lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions .
Propriétés
Formule moléculaire |
C6H6N2O |
|---|---|
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
(E)-3-imidazol-1-ylprop-2-enal |
InChI |
InChI=1S/C6H6N2O/c9-5-1-3-8-4-2-7-6-8/h1-6H/b3-1+ |
Clé InChI |
FHWRXQPZBJPLSE-HNQUOIGGSA-N |
SMILES isomérique |
C1=CN(C=N1)/C=C/C=O |
SMILES canonique |
C1=CN(C=N1)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


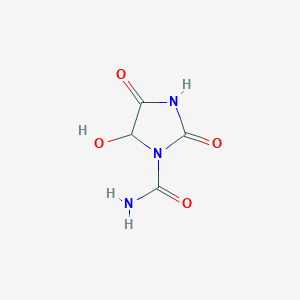
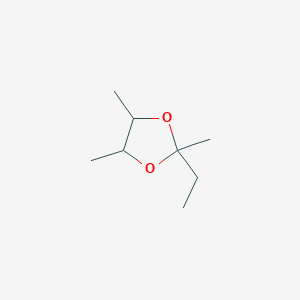


![1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)

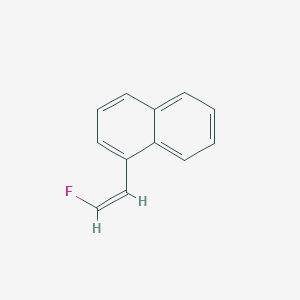
![trimethyl-[3-[6,8,17,19-tetraoxo-18-[3-(trimethylazaniumyl)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propyl]azanium](/img/structure/B12834317.png)
![N-[5-(Aminomethyl)-2-Fluorophenyl]-Acetamide](/img/structure/B12834322.png)

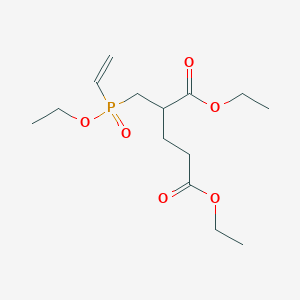
![5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one](/img/structure/B12834348.png)
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane](/img/structure/B12834351.png)
![4-[2-(1-Carboxy-ethylamino)-phenyl]-butyric acid ethylester;Hydrochloride](/img/structure/B12834359.png)
